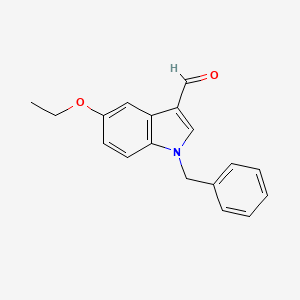

1-bencil-5-etoxi-1H-indol-3-carbaldehído

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Benzyl-5-ethoxy-1H-indole-3-carbaldehyde is a compound that belongs to the class of organic compounds known as indole carbaldehydes. These compounds are characterized by the presence of an indole ring system, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring, and an aldehyde functional group attached to the indole moiety. While the specific compound 1-benzyl-5-ethoxy-1H-indole-3-carbaldehyde is not directly discussed in the provided papers, the general class of benzene carbaldehydes and indole carbaldehydes are mentioned, which can provide insights into the chemical nature and potential reactivity of the compound .

Synthesis Analysis

The synthesis of indole carbaldehydes typically involves the formation of the indole ring followed by the introduction of the aldehyde group. The papers provided do not detail the synthesis of 1-benzyl-5-ethoxy-1H-indole-3-carbaldehyde specifically, but they do mention that benzene carbaldehydes are often derived from polyketide pathways catalyzed by fungal polyketide synthases, and that the aldehyde groups can be formed by direct PKS releasing, reduction of benzoic acids, or oxidation of benzyl alcohols . Additionally, the synthesis of related compounds, such as 1-(4-methoxybenzyl)-1H-indole-3-carbaldehyde, involves the reaction of indole-3-carbaldehyde with an appropriate benzyl chloride and recrystallization from ethanol .

Molecular Structure Analysis

The molecular structure of indole carbaldehydes is characterized by the indole core and the substituents attached to it. For example, the crystal structure of 1-(4-methoxybenzyl)-1H-indole-3-carbaldehyde shows a significant dihedral angle between the indole and the phenyl ring systems, indicating that the molecule is not planar . This could suggest that 1-benzyl-5-ethoxy-1H-indole-3-carbaldehyde may also exhibit non-planarity due to steric interactions between substituents.

Chemical Reactions Analysis

Indole carbaldehydes can undergo various chemical reactions due to the reactivity of the aldehyde group. The papers mention that pyrrolecarbaldehydes, which share some structural similarities with indole carbaldehydes, are used as building blocks in the synthesis of complex molecules and can undergo reactions such as nucleophilic addition with acetylenes . This suggests that 1-benzyl-5-ethoxy-1H-indole-3-carbaldehyde could potentially participate in similar reactions, offering a route to synthesize various derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole carbaldehydes are influenced by their molecular structure. The presence of substituents like benzyl and ethoxy groups can affect properties such as solubility, melting point, and reactivity. The papers do not provide specific data on the physical and chemical properties of 1-benzyl-5-ethoxy-1H-indole-3-carbaldehyde, but they do mention that the crystal packing of related compounds is stabilized by van der Waals forces , and that intermolecular hydrogen bonding can play a role in the solid-state structure . These interactions are important for understanding the compound's behavior in different environments and could be relevant for its potential applications.

Aplicaciones Científicas De Investigación

Reacciones Multicomponente

1H-Indol-3-carbaldehído y sus derivados, incluyendo “1-bencil-5-etoxi-1H-indol-3-carbaldehído”, son precursores ideales para la síntesis de moléculas activas. Son precursores químicos esenciales y eficientes para generar estructuras biológicamente activas. Juegan un papel significativo en las reacciones multicomponente (MCR), que ofrecen acceso a moléculas complejas .

Síntesis de Moléculas Activas

Estos compuestos se utilizan en la síntesis de diversas moléculas activas. Se consideran clave en la síntesis de compuestos farmacológicamente activos y alcaloides de indol .

Precursores para Derivados Heterocíclicos

1H-Indol-3-carbaldehído y sus derivados son significativos porque no solo se consideran clave en la síntesis de compuestos farmacológicamente activos y alcaloides de indol, sino que también desempeñan un papel vital como precursores para la síntesis de diversos derivados heterocíclicos .

Inhibidor de la ARN Polimerasa II

“this compound” se utiliza como reactivo en la preparación de inhibidores del dominio C-terminal de la ARN polimerasa II .

Electrociclización Tipo Nazarov

Este compuesto también se utiliza como reactivo en la electrociclización tipo Nazarov .

Inhibidores de la Familia de Proteínas Bcl-2

Se utiliza como reactivo en la preparación de inhibidores de la familia de proteínas Bcl-2 .

Acoplamiento Tipo Mannich

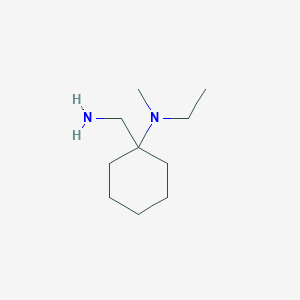

“this compound” se utiliza como reactivo para el acoplamiento tipo Mannich con aldehídos y aminas secundarias .

Defensa en Plantas Crucíferas

Los metabolitos secundarios indol, incluidos los derivados del indol-3-carbaldehído, desempeñan un papel importante en la defensa de los patógenos en las plantas crucíferas .

Mecanismo De Acción

Target of Action

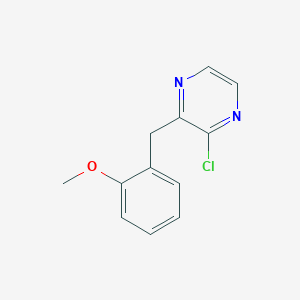

1-Benzyl-5-ethoxy-1H-indole-3-carbaldehyde is a biochemical used in proteomics research . It has been used as a reactant in the preparation of inhibitors of the C-terminal domain of RNA polymerase II, inhibitors of Bcl-2 family of proteins, and in Nazarov type electrocyclization . These targets play crucial roles in transcription regulation and apoptosis, respectively.

Mode of Action

For instance, when used in the preparation of inhibitors of the C-terminal domain of RNA polymerase II, it may prevent the enzyme from performing its role in RNA synthesis .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibiting the C-terminal domain of RNA polymerase II can disrupt the transcription process, affecting gene expression . Similarly, inhibiting the Bcl-2 family of proteins can trigger apoptosis, a form of programmed cell death .

Result of Action

The molecular and cellular effects of 1-Benzyl-5-ethoxy-1H-indole-3-carbaldehyde’s action depend on its targets. For instance, inhibiting RNA polymerase II can lead to reduced gene expression, while inhibiting Bcl-2 proteins can induce apoptosis . These effects can have significant implications in various biological contexts, such as cancer treatment.

Direcciones Futuras

1-Benzyl-5-ethoxy-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They offer access to complex molecules and are ideal precursors for the synthesis of active molecules . The recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions provide an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

Propiedades

IUPAC Name |

1-benzyl-5-ethoxyindole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-2-21-16-8-9-18-17(10-16)15(13-20)12-19(18)11-14-6-4-3-5-7-14/h3-10,12-13H,2,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYFQOLDRMSYFGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C=C2C=O)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclohexyl-N-methylbenzamide](/img/structure/B1293007.png)

![4-{4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]-benzoyl}morpholine](/img/structure/B1293008.png)

![4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B1293010.png)

![3-(Benzylamino)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1293011.png)

![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride](/img/structure/B1293016.png)

![[(2-Pyrrolidin-1-ylethyl)thio]acetic acid](/img/structure/B1293021.png)

![({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-methyl}thio)acetic acid](/img/structure/B1293022.png)

![3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid](/img/structure/B1293023.png)